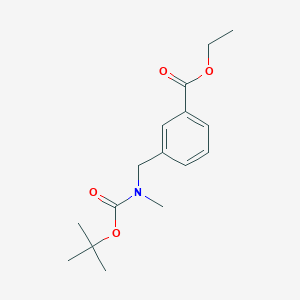

Ethyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

Description

Properties

Molecular Formula |

C16H23NO4 |

|---|---|

Molecular Weight |

293.36 g/mol |

IUPAC Name |

ethyl 3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate |

InChI |

InChI=1S/C16H23NO4/c1-6-20-14(18)13-9-7-8-12(10-13)11-17(5)15(19)21-16(2,3)4/h7-10H,6,11H2,1-5H3 |

InChI Key |

FYTQRARUOVXOJO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CN(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

tert-Butoxycarbonyl (Boc) Protection of the Amino Group

The synthesis begins with introducing the Boc protecting group to a primary or secondary amine. This step prevents unwanted side reactions during subsequent transformations. A representative protocol involves reacting 3-(aminomethyl)benzoic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide. For example, in a tetrahydrofuran (THF) solvent system, Boc₂O (1.1 equivalents) is added dropwise to a solution of the amine and 4-dimethylaminopyridine (DMAP) at 0°C. The reaction typically achieves >90% yield after 2–6 hours, confirmed by thin-layer chromatography (TLC).

N-Methylation of the Protected Amine

Following Boc protection, the secondary amine undergoes methylation to introduce the methyl group. Methyl iodide (CH₃I) serves as the methylating agent, with sodium hydride (NaH) or potassium carbonate (K₂CO₃) as the base. In a dimethylformamide (DMF) solvent, the Boc-protected amine reacts with methyl iodide (1.2 equivalents) at room temperature for 12–18 hours. For instance, stirring (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-methyl-3-phenylbutanoate with NaH and CH₃I in DMF yields the N-methylated product at 95% efficiency.

Esterification of the Carboxylic Acid Moiety

The benzoic acid intermediate is esterified to form the ethyl ester. This step employs ethanol or ethyl chloride in acidic conditions. A common method involves refluxing the acid with excess ethanol and catalytic sulfuric acid (H₂SO₄) for 6–8 hours. Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) and DMAP facilitate esterification under milder conditions. For example, reacting 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid with ethanol and DCC in dichloromethane achieves 85–90% conversion.

Optimization Strategies and Key Parameters

Solvent and Temperature Effects

-

Boc Protection : THF and dichloromethane (CH₂Cl₂) are preferred for their ability to dissolve Boc₂O and amines. Reactions at 0°C minimize side reactions like over-alkylation.

-

Methylation : Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates. Elevated temperatures (40–50°C) reduce reaction times but risk decomposition.

-

Esterification : Protic solvents (e.g., ethanol) under reflux improve ester yields, while anhydrous conditions prevent hydrolysis.

Catalytic Systems

-

DMAP : Accelerates Boc protection and esterification by activating carbonyl groups.

-

Sodium Hydride : Provides a strong base for deprotonating amines during methylation, though requires careful handling due to its reactivity.

Comparative Analysis of Synthetic Routes

Method A offers the highest yield and shortest reaction time, making it the preferred approach for Boc protection. Method C, while convenient, suffers from lower yields due to competing side reactions.

Purification and Characterization

Isolation Techniques

-

Liquid-Liquid Extraction : Ethyl acetate is widely used to separate the product from aqueous layers, particularly after Boc protection and methylation.

-

Column Chromatography : Silica gel columns with hexane/ethyl acetate gradients (9:1 to 1:1) resolve intermediates and final products.

-

Recrystallization : Ethanol or methanol recrystallization enhances purity, especially for the final ester.

Spectroscopic Confirmation

-

¹H NMR : Key signals include the Boc tert-butyl group (δ 1.44 ppm, singlet), methylamino protons (δ 2.70–2.90 ppm), and ethyl ester protons (δ 4.30–4.40 ppm).

-

Mass Spectrometry : Molecular ion peaks at m/z 279.33 [M+H]⁺ confirm the target compound.

Challenges and Troubleshooting

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Drug Development

Ethyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate has been explored for its role in the synthesis of pharmaceutical compounds. The compound's ability to modulate biological pathways makes it a candidate for developing drugs targeting specific diseases. For instance, derivatives of this compound may exhibit enhanced binding affinity to biological targets, which is crucial for therapeutic efficacy .

Mechanism of Action Studies

Research has focused on understanding the interaction of this compound with various biological targets. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to study its binding characteristics, providing insights into its mechanism of action. This understanding is vital for optimizing the compound's pharmacological properties .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that ensure high yields and purity. Common methods include:

- Boc Protection : The tert-butoxycarbonyl group serves as a protecting group for amines during synthesis, allowing selective reactions without unwanted side reactions.

- Esterification : The formation of the benzoate ester is achieved through reaction with ethyl alcohol, which is crucial for enhancing solubility and bioavailability in biological systems .

Reaction Mechanisms

The compound can undergo various chemical transformations, including:

- Deprotection : The removal of the Boc group to yield free amine functionalities, which can further react to form more complex structures.

- Coupling Reactions : this compound can participate in coupling reactions to form larger molecules necessary for drug development .

Antimicrobial Properties

Studies have indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This property positions these compounds as potential candidates for developing new antibiotics .

Anticancer Potential

Preliminary research suggests that this compound may have anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells or inhibit tumor growth factors. Further studies are required to validate these findings and explore the underlying mechanisms .

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Key Applications |

|---|---|---|

| Mthis compound | Structure | Drug development, biological studies |

| Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate | Structure | Pharmaceutical applications |

| Ethyl 2-benzothiazolyl acetate | Structure | Antimicrobial and anticancer research |

Mechanism of Action

The mechanism of action of ethyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, preventing unwanted side reactions. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Methyl 3-(((tert-Butoxycarbonyl)amino)methyl)benzoate (CAS 180863-55-2)

- Structural Difference: Lacks the methyl group on the amino moiety (Boc-amino vs. Boc-methylamino).

- Stability: The unprotected primary amine may be more prone to oxidation compared to the methylated analog. Similarity Score: 0.89, indicating high structural overlap .

Methyl 3-(2-((tert-Butoxycarbonyl)(methyl)amino)ethyl)benzoate (CAS 1093938-76-1)

- Structural Difference: Features an ethyl linker (CH2CH2) instead of a methylene (CH2) group between the aromatic ring and the Boc-methylamino moiety.

- Impact :

PRL-8-53 (Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate)

- Structural Difference: Replaces the Boc group with a benzyl(methyl)amino moiety.

- Biological Activity: Demonstrates nootropic effects, suggesting that the Boc-methylamino analog could share cognitive-enhancing properties but with improved stability .

Methyl 3-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoate (CAS 1027256-76-3)

- Structural Difference : Introduces a branched ethyl group (substituent at the 1-position) with a Boc-protected amine.

- Synthetic Complexity: Requires chiral resolution steps, increasing manufacturing challenges compared to linear analogs .

Table 1: Key Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight | Key Feature | Lipophilicity (logP)* | Stability Under Acidic Conditions |

|---|---|---|---|---|---|

| Target Compound | C16H23NO4 | 293.36 | Boc-methylamino, ethyl ester | ~2.5 (estimated) | Boc cleavage at pH < 3 |

| Methyl 3-(((Boc)amino)methyl)benzoate | C14H19NO4 | 265.31 | Boc-amino, methyl ester | ~2.0 | Boc cleavage at pH < 3 |

| PRL-8-53 | C18H20N2O2 | 296.36 | Benzyl(methyl)amino, methyl ester | ~3.2 | Stable |

| Methyl 3-(1-(Boc-amino)ethyl)benzoate | C15H21NO4 | 279.33 | Branched ethyl, Boc-amino | ~2.3 | Boc cleavage at pH < 3 |

*Estimated using fragment-based methods.

Biological Activity

Ethyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is an organic compound notable for its structural complexity, which includes a benzoate ester, a tert-butoxycarbonyl (Boc) protected amine, and a chiral center. This compound has been synthesized and studied for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 279.33 g/mol

The structure features multiple functional groups that contribute to its reactivity and biological interactions. The Boc group serves as a protective group for the amine, allowing for selective reactions without interference from the amine functionality.

The biological activity of this compound primarily depends on its ability to undergo hydrolysis and deprotection reactions. The deprotection of the Boc group under acidic conditions releases the free amine, which can participate in various biochemical pathways, including enzyme-substrate interactions and peptide bond formation.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Analogues of this compound have shown potential against various bacterial strains, making them candidates for further development as antimicrobial agents.

- Antitumor Properties : Some studies have suggested that derivatives can inhibit cell proliferation in cancer cell lines, indicating potential use in oncology.

- Enzyme Inhibition : The structural features allow for interactions with specific enzymes, which could lead to the development of inhibitors for therapeutic applications.

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Methyl 3-(1-aminoethyl)benzoate | Antimicrobial | |

| Hemiasterlin analogues | Antitumor | |

| N-Boc-Amino Acids | Enzyme inhibition |

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Klebsiella pneumoniae, suggesting that modifications to the benzoate moiety enhance efficacy against resistant strains .

- Antitumor Potential : Research involving hemiasterlin analogues revealed that structural modifications similar to those present in this compound led to compounds with potent antitumor activity in vitro, highlighting the importance of the benzoate structure in drug design .

Synthesis and Applications

The synthesis typically involves several steps:

- Esterification : The starting material is reacted with an alcohol in the presence of an acid catalyst.

- Protection : The amine group is protected using Boc anhydride.

- Deprotection and Functionalization : Under acidic conditions, the Boc group can be removed to yield the active amine for further reactions.

These synthetic routes are crucial for producing compounds with desired biological activities and improving their pharmacological profiles.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, tert-butoxycarbonyl (Boc)-protected intermediates can be coupled with boronic acids under Suzuki-Miyaura conditions. A representative method involves refluxing in 1,2-dimethoxyethane/water with sodium carbonate and tetrakis(triphenylphosphine)palladium(0) (1-2 mol%) under nitrogen . Post-reaction, extraction with ethyl acetate and purification via silica gel chromatography are standard.

Q. How can the Boc-protecting group be selectively removed without degrading the ester functionality?

The Boc group is acid-labile. A controlled deprotection method using trifluoroacetic acid (TFA) in dichloromethane (DCM) (20-50% v/v, 0–5°C, 1–2 hours) is recommended. The ester group (e.g., ethyl benzoate) remains stable under these conditions. Confirm completion via TLC or LCMS, monitoring for the disappearance of the Boc-related peak (e.g., m/z ~100–130 for tert-butyl cation fragments) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the presence of the ethyl ester (δ ~4.3–4.4 ppm for CH₂, δ ~1.3–1.4 ppm for CH₃), Boc-protected amine (δ ~1.4 ppm for tert-butyl), and aromatic protons.

- LCMS : Electrospray ionization (ESI) detects the molecular ion ([M+H]⁺ or [M+Na]⁺) and validates purity (>95%).

- IR : Stretch frequencies for ester carbonyl (~1740 cm⁻¹) and Boc carbamate (~1680 cm⁻¹) should be prominent .

Advanced Research Questions

Q. How can competing side reactions during Boc protection of the amino-methyl group be minimized?

Competing alkylation or overprotection can occur. To mitigate this:

- Use Boc₂O (1.1–1.3 equiv) with DMAP (4-dimethylaminopyridine, 0.1 equiv) in anhydrous THF at 0°C.

- Monitor reaction progress hourly via LCMS to detect intermediates (e.g., mono- vs. di-protected species).

- If N-methylation is unintended, employ selective Boc activation using Hünig’s base (DIPEA) to favor carbamate formation over alkylation .

Q. What strategies resolve contradictions in reported yields for similar Suzuki-Miyaura couplings?

Discrepancies often arise from catalyst loading or solvent polarity. For example:

- Increase Pd(PPh₃)₄ to 3–5 mol% if aryl bromide substrates are sterically hindered.

- Replace 1,2-dimethoxyethane with DMF for electron-deficient boronic acids to enhance reactivity.

- Validate optimal conditions via Design of Experiments (DoE), testing variables like temperature (80–110°C) and base (Na₂CO₃ vs. K₃PO₄) .

Q. How can stereochemical integrity be maintained during functionalization of the amino-methyl group?

If the amino-methyl group is chiral, employ enantioselective alkylation using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For Boc-protected intermediates, ensure inert atmospheres to prevent racemization. Post-synthesis, confirm enantiopurity via chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) .

Q. What methods effectively isolate and quantify trace impurities in the final product?

- Preparative HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to isolate impurities.

- qNMR : Quantify residual solvents or deprotected amines by integrating ¹H NMR signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Data Interpretation and Optimization

Q. How to address discrepancies between theoretical and observed LCMS molecular ions?

- Adduct formation : Sodium ([M+Na]⁺) or potassium adducts may shift m/z by +22 or +38 Da. Adjust ionization settings (e.g., ESI voltage).

- In-source fragmentation : Reduce source temperature to prevent Boc group loss. Compare with synthetic intermediates to identify fragments .

Q. What computational tools aid in predicting reactivity or stability of this compound?

- DFT calculations : Use Gaussian or ORCA to model transition states for Boc deprotection or ester hydrolysis.

- Retrosynthesis software : Tools like Pistachio or Reaxys propose alternative synthetic routes, particularly for optimizing protecting group strategies .

Experimental Design Considerations

Q. How to design a stability study for long-term storage of this compound?

- Conditions : Test under argon (dry) vs. ambient air, at −20°C, 4°C, and room temperature.

- Analysis : Monitor degradation via HPLC every 30 days. Key degradation products may include de-Boc derivatives or ester hydrolysis byproducts.

- Recommendation : Store under argon at −20°C in amber vials with desiccant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.